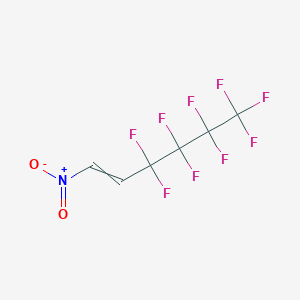

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene

Übersicht

Beschreibung

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the direct fluorination of 1-hexene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Perfluorinated amines or thiols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Organic Chemistry

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene serves as a valuable intermediate in organic synthesis. Its unique fluorinated structure enhances reactivity and stability in chemical reactions. It is particularly useful in:

- Fluorination Reactions : The compound can be utilized to introduce fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the increased potency and metabolic stability that fluorination imparts .

- Nitro Group Transformations : The nitro group in this compound can undergo various transformations to yield amines or other functional groups that are important in medicinal chemistry .

Applications in Material Science

The unique properties of this compound make it suitable for use in material science:

- Fluorinated Polymers : This compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. Fluorinated materials are often used in coatings that require high durability against harsh environments .

Environmental Applications

Given the increasing focus on environmental sustainability:

- Fluorinated Surfactants : The compound may be explored as a precursor for developing environmentally friendly surfactants that exhibit low surface tension and excellent wetting properties while being less harmful than traditional fluorinated compounds .

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of fluorinated analogs of existing drugs using this compound as an intermediate. These analogs exhibited enhanced biological activity compared to their non-fluorinated counterparts due to improved lipophilicity and metabolic stability.

Case Study 2: Polymer Coatings

Research conducted on the incorporation of this compound into polymer coatings showed that films derived from it exhibited superior resistance to solvents and UV degradation compared to traditional coatings. This property makes it ideal for applications in aerospace and automotive industries where durability is paramount.

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or alteration of protein structures. The compound’s stability and resistance to metabolic degradation make it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

Perfluorobutylethylene: Another fluorinated compound with similar stability but different reactivity due to the absence of the nitro group.

1H,1H,2H-Perfluoro-1-hexene: A related compound with fewer fluorine atoms, resulting in different physical and chemical properties.

Uniqueness

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene stands out due to its combination of extensive fluorination and the presence of a nitro group. This unique structure imparts both high stability and reactivity, making it suitable for specialized applications in various scientific and industrial fields.

Biologische Aktivität

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene (CAS Number: 306935-66-0) is a fluorinated compound with significant potential in various biological applications. Its unique structure, characterized by a high degree of fluorination and a nitro group, suggests interesting interactions with biological systems. This article aims to summarize the current understanding of its biological activity based on available research.

- Molecular Formula : C6H2F9NO2

- Molar Mass : 291.07 g/mol

- Density : 1.588 g/cm³ (predicted)

- Boiling Point : 68 °C

- Risk Codes : Irritating to eyes, respiratory system and skin .

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature. However, its structural characteristics suggest several potential activities:

2. Antimicrobial Properties

Fluorinated compounds frequently demonstrate antimicrobial properties. The nitro group may also contribute to such activities by forming reactive intermediates that can disrupt microbial cellular functions .

3. Enzyme Inhibition

Compounds with similar functional groups have shown enzyme inhibitory activities in various studies. For instance, fluorinated compounds can inhibit urease and other enzymes critical for microbial survival .

Case Studies and Research Findings

Although specific case studies on this compound are scarce, related research provides insights into its potential biological activities:

Safety and Handling

Due to its irritating properties and potential health hazards associated with exposure (risk codes S26 and S36/37/39), appropriate safety measures should be taken when handling this compound. Protective clothing and eye/face protection are recommended .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODFJDZXURKORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379713 | |

| Record name | 1-(Nitroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-66-0 | |

| Record name | 1-(Nitroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.